- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds, Nature Communications, 2023, 14(1),

Cas no 2617-79-0 (N-(4-Chlorophenyl)formamide)

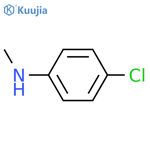

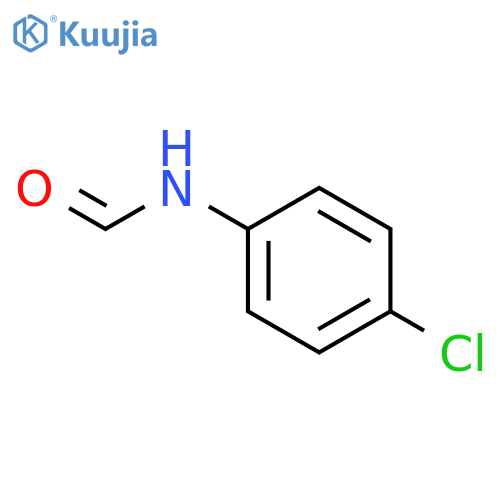

N-(4-Chlorophenyl)formamide structure

商品名:N-(4-Chlorophenyl)formamide

N-(4-Chlorophenyl)formamide 化学的及び物理的性質

名前と識別子

-

- N-(4-Chlorophenyl)formamide

- Formamide,N-(4-chlorophenyl)-

- N-(4-CHLOROPHENYL)FORMAMIDE (EP)

- 1-Chloro-4-formamidobenzene

- 4-chloro-1-formanilide

- 4-Chloroformanilide

- 4-chlorophenylformamide

- Formanilide,4'-chloro

- Formic acid p-chlorophenylamide

- N-formyl-4-chloroaniline

- P-CHLOROFORMANILIDE

- p-chlorophenylformamide

- 4'-Chloroformanilide

- N-(p-Chlorophenyl)formamide

- Formamide, N-(4-chlorophenyl)-

- Formanilide, 4'-chloro-

- p-Chlorfenylamid kyseliny mravenci

- p-Chlorfenylamid kyseliny mravenci [Czech]

- LMLFHXMNNHGRRO-UHFFFAOYSA-N

- N-(4-Chloro-phenyl)-formamide

- N-Formyl-p-chloroaniline

- NSC26266

- 4,4,4-TRIFLUORO-3-OXO-2-(PHENYLHYDRAZONO)BUTYRICACIDETHYLESTER

- p-ClC6H4NHCHO

- CS-0172740

- SCHEMBL183037

- A877322

- DTXSID00180795

- 4-12-00-01177 (Beilstein Handbook Reference)

- NSC-26266

- AR-360/41301998

- AI3-18913

- CHEMBL3252143

- CAA61779

- BRN 2206008

- MFCD00021020

- 2617-79-0

- FT-0693638

- NSC 26266

- AS-37217

- C1945

- AKOS012525266

-

- MDL: MFCD00021020

- インチ: 1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)

- InChIKey: LMLFHXMNNHGRRO-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])=O

- BRN: 2206008

計算された属性

- せいみつぶんしりょう: 155.01400

- どういたいしつりょう: 155.014

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.316

- ゆうかいてん: 104°C(lit.)

- ふってん: 314.9°Cat760mmHg

- フラッシュポイント: 144.2°C

- 屈折率: 1.609

- PSA: 29.10000

- LogP: 2.61720

- ようかいせい: 使用できません

- じょうきあつ: 0.0±0.7 mmHg at 25°C

N-(4-Chlorophenyl)formamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312+P330-P501

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S36

- RTECS番号:LQ4666000

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

- リスク用語:R22

N-(4-Chlorophenyl)formamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-(4-Chlorophenyl)formamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 57440-5/G |

N-(4-CHLOROPHENYL)FORMAMIDE |

2617-79-0 | 97% | 5g |

$363 | 2023-09-16 | |

| Apollo Scientific | OR2335-5g |

N-(4-Chlorophenyl)formamide |

2617-79-0 | 98% | 5g |

£115.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D764536-25g |

Formamide, N-(4-chlorophenyl)- |

2617-79-0 | 98.0% | 25g |

$585 | 2024-06-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1945-5G |

N-(4-Chlorophenyl)formamide |

2617-79-0 | >98.0%(GC) | 5g |

¥870.00 | 2024-04-16 | |

| eNovation Chemicals LLC | D764536-5g |

Formamide, N-(4-chlorophenyl)- |

2617-79-0 | 98.0% | 5g |

$185 | 2024-06-07 | |

| 1PlusChem | 1P002SFX-5g |

Formamide, N-(4-chlorophenyl)- |

2617-79-0 | 98% | 5g |

$111.00 | 2025-02-19 | |

| Ambeed | A375239-25g |

N-(4-Chlorophenyl)formamide |

2617-79-0 | 98% | 25g |

$518.0 | 2024-04-20 | |

| Aaron | AR002SO9-25g |

Formamide, N-(4-chlorophenyl)- |

2617-79-0 | 98% | 25g |

$458.00 | 2025-01-21 | |

| A2B Chem LLC | AB29373-5g |

N-(4-Chlorophenyl)formamide |

2617-79-0 | >98.0%(GC) | 5g |

$105.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D764536-250mg |

Formamide, N-(4-chlorophenyl)- |

2617-79-0 | 98.0% | 250mg |

$75 | 2025-02-27 |

N-(4-Chlorophenyl)formamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C

リファレンス

N-(4-Chlorophenyl)formamide Preparation Products

N-(4-Chlorophenyl)formamide 関連文献

-

Alireza Poorfreidoni,Reza Ranjbar-Karimi,Reza Kia New J. Chem. 2015 39 4398

-

Rajeshwer Vanjari,Bharat Kumar Allam,Krishna Nand Singh RSC Adv. 2013 3 1691

-

Arun Kumar,Pankaj Sharma,Nidhi Sharma,Yashwant Kumar,Dinesh Mahajan RSC Adv. 2021 11 25777

-

Kulsum Bano,Jyoti Sharma,Archana Jain,Hayato Tsurugi,Tarun K. Panda RSC Adv. 2023 13 3020

-

Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615

2617-79-0 (N-(4-Chlorophenyl)formamide) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2617-79-0)N-(4-Chlorophenyl)formamide

清らかである:99%

はかる:25g

価格 ($):466.0